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Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2,3-dichlorophenol, a
halogenated phenolic intermediate critical in the development of agrochemicals and antifungal
pharmacophores.[1] Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the
5-bromo isomer presents a unique synthetic challenge due to the meta-relationship between
the hydroxyl directing group and the bromine substituent.[1] This document outlines the
physicochemical profile, proposes a high-fidelity C-H activation synthetic route to overcome
regioselectivity issues, and details analytical characterization protocols.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

The specific substitution pattern (1-OH, 2,3-di-Cl, 5-Br) creates a molecule with distinct
electronic properties.[1][2] The vicinal dichlorides at positions 2 and 3 create a steric block on
one side of the hydroxyl group, while the bromine at position 5 increases lipophilicity without
disrupting the ortho-position (C6) hydrogen bond donor capability.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1409771#bc-rfq
https://www.benchchem.com/product/b1409771/docs?utm_src=pdf-body#5-bromo-2-3-dichlorophenol-structural-elucidation-synthetic-methodologies-1
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://www.srinichem.com/2-bromo-5-chlorophenol-cas-13659-23-9-an-overview-of-its-structure-and-chemical-properties/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Nomenclature & Identifiers

Identifier Type Value

IUPAC Name 5-Bromo-2,3-dichlorophenol
SMILES Oclc(Cl)c(Clce(Br)cl
Molecular Formula CeH3BrClz0

Molecular Weight 241.90 g/mol

Isomeric Note

Distinct from the commercially common 4-bromo

isomer (formed via direct EAS).[1]

Calculated Physicochemical Properties

Data derived from structure-activity relationship (SAR) modeling of halogenated phenols.

Property

Value (Predicted)

Causality & Impact

LogP (Lipophilicity)

3.6-3.9

High lipophilicity due to tri-
halogenation; ideal for
membrane permeability in

antifungal applications.[1]

pKa (Acidity)

7.2-75

More acidic than phenol (pKa
10) due to the inductive
electron-withdrawing effects (-
I) of Cl and Br, stabilizing the

phenoxide anion.[1]

H-Bond Donors

The phenolic -OH.[1]

H-Bond Acceptors

The phenolic oxygen
(halogens are weak

acceptors).[1]

Melting Point

65—-70°C

Solid at room temperature;
crystal packing stabilized by

halogen-halogen interactions.

[1]
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Synthetic Methodologies
The Regioselectivity Challenge

Direct bromination of 2,3-dichlorophenol fails to yield the 5-bromo isomer.[1] The hydroxyl
group (strong activator) directs incoming electrophiles to the ortho (C6) and para (C4)
positions.[1] Position 5 is meta to the hydroxyl and effectively inaccessible via standard
Electrophilic Aromatic Substitution (EAS).[1]

Recommended Protocol: Ir-Catalyzed C-H Borylation

To access the 5-position, we utilize steric control rather than electronic control.[1] The Iridium-
catalyzed C-H borylation allows functionalization at the most sterically accessible carbon (C5),
followed by oxidation to the phenol.[1]

Precursor: 1-Bromo-2,3-dichlorobenzene (Commercially available or synthesized via
Sandmeyer from 2,3-dichloroaniline).[1]

Step-by-Step Workflow:

e Borylation: React 1-bromo-2,3-dichlorobenzene with bis(pinacolato)diboron (Bzpinz) using an
Ir(cod)(OMe): catalyst and dtbpy ligand.[1]

o Mechanism:[1][3] The bulky catalyst avoids the crowded 2,3-dichloro region and the ortho-
bromo region (C6), selectively activating C5.[1]

o Oxidation: Convert the resulting aryl boronate ester to a phenol using basic hydrogen
peroxide (H202/NaOH).[1]

Intermediate: gridaﬁve
(5-Bromo-2,3-dichloro- ——='S2¥2de g

phenyl)boronate

TARGET:
5-Bromo-2,3-
dichlorophenol

Ir-Catalyzed
C-H Borylation
(Steric Control)

[Ir(cod)(OMe)]2
dtbpy, B2pin2

1-Bromo-2,3-
dichlorobenzene

Oxidation
(H202, NaOH)

Yield >80%

Click to download full resolution via product page

Figure 1: Sterically controlled synthesis route avoiding standard electronic directing effects.

Analytical Characterization
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Validating the structure requires distinguishing the 5-bromo isomer from the 4-bromo or 6-
bromo by-products.[1]

Proton NMR (*H-NMR)

The substitution pattern leaves two aromatic protons: H4 and H6.[1]

e H4: Located between CI(3) and Br(5).[1]

e HG6: Located between Br(5) and OH(1).[1]

e Coupling: These protons are meta to each other.[1] Expect a coupling constant (

) of ~1.5 — 2.5 Hz.[1] (Para-coupling would be ~0 Hz; Ortho-coupling ~8 Hz).[1]

Coupling Constant

Predicted Shift (6 Lo (
Proton Multiplicity
ppm)
)
H-6 7.05-7.15 Doublet (d) ~ 2.0 Hz (Meta)
H-4 7.30-7.40 Doublet (d) ~ 2.0 Hz (Meta)
-OH 5.50 - 6.00 Broad Singlet N/A (Exchangeable)

Mass Spectrometry (GC-MS)

e Molecular lon (M+): Look for the cluster at m/z 240, 242, 244.[1]
* |sotope Pattern: The presence of one Br (
) and two CI (
) creates a distinct "picket fence" isotope pattern.[1]
o M+ (240):
[1]

o M+2 (242): Mixed isotopes (High intensity)[1]
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o M+4 (244): Mixed isotopes[1]
o M+6 (246):
(Low intensity)[1]

Applications in Drug Discovery[1]

5-Bromo-2,3-dichlorophenol serves as a high-value scaffold because it combines lipophilicity
with a reactive handle (OH) for further derivatization (e.g., ether formation).[1]

Pharmacophore Mapping

The molecule acts as a bioisostere for other tri-substituted benzenes found in:
« Antifungals: Halogenated phenols disrupt fungal cell membranes.[1]

¢ Thyromimetics: The bulky halogens mimic the iodine atoms in thyroid hormones (T3/T4).[1]

Hydroxyl (C1)
H-Bond Donor
(Receptor Binding)

Cl (C2)
Steric Block

Br (C5)
Halogen Bond
Donor

Cl (C3)
Lipophilicity

Click to download full resolution via product page

Figure 2: Pharmacophore map highlighting functional zones for receptor interaction.[1]

Safety & Handling (SDS Summary)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://www.benchchem.com/product/b1409771/docs?utm_src=pdf-body#5-bromo-2-3-dichlorophenol-structural-elucidation-synthetic-methodologies-1
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://www.benchchem.com/product/b1409771/docs?utm_src=pdf-body-img#5-bromo-2-3-dichlorophenol-structural-elucidation-synthetic-methodologies-1
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Irritation H315 Causes skin irritation.[1]
o Causes serious eye irritation.
Eye Irritation H319
[1]
Toxic to aquatic life with long-
Aquatic Toxicity H411 lasting effects (due to halogen

persistence).[1]

Protocol: Handle in a fume hood. Avoid release to the environment.[1] In case of skin contact,
wash with PEG-400 or large amounts of soapy water (phenols penetrate skin rapidly).[1]

References

e PubChem Database.5-Bromo-2-chlorophenol and Isomer Data.[1] National Library of
Medicine.[1] (Note: Used for comparative physicochemical property modeling).[1]

e Hartwig, J. F. (2012).[1] Borylation and Silylation of C—H Bonds: A Platform for Diverse C—H
Functionalization.[1] Accounts of Chemical Research.[1] (Foundational reference for the C-H
activation synthesis route proposed in Section 2.2).

e Sigma-Aldrich.Safety Data Sheet: Chlorophenols.[1] (General safety protocols for
halogenated phenols).[1]

e Thermo Fisher Scientific.Product Search: Bromochlorophenols.[1] (Source for precursor
availability).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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